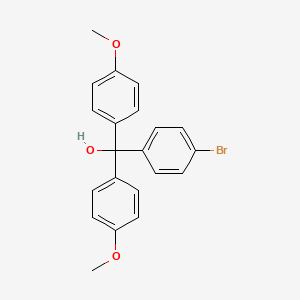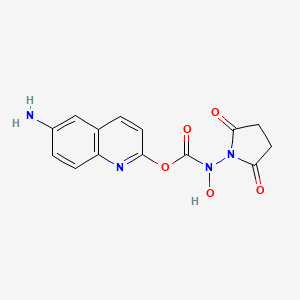
6-Amino-quinolyl-N-hydroxysuccinimidylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-quinolyl-N-hydroxysuccinimidylcarbamate is a fluorogenic, amine labeling dye that is not fluorescent itself but covalently reacts with secondary amines to form a fluorescently labeled product . It has a fluorescence excitation wavelength of 250 nm (UV-C) and an emission wavelength of 395 nm (deep violet, near UV) .
Métodos De Preparación
The synthesis of 6-Amino-quinolyl-N-hydroxysuccinimidylcarbamate involves the reaction of 6-aminoquinoline with N-hydroxysuccinimide and a carbamoylating agent . The reaction conditions typically include the use of an organic solvent such as dimethylformamide (DMF) and a base like triethylamine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
6-Amino-quinolyl-N-hydroxysuccinimidylcarbamate primarily undergoes substitution reactions where it reacts with secondary amines to form fluorescently labeled products . Common reagents used in these reactions include secondary amines and organic solvents like DMF . The major product formed from these reactions is the fluorescently labeled amine derivative .
Aplicaciones Científicas De Investigación
6-Amino-quinolyl-N-hydroxysuccinimidylcarbamate is widely used in scientific research for the derivatization of amino acids . It enhances UV detection of amino acids and provides a fluorescent derivative for further enhanced detection . This compound is used in high-performance liquid chromatography (HPLC) for the analysis of hydrolysate amino acids . It is also used in mass spectrometry (MS) detection, where it increases the amino acid masses and produces positively charged species, facilitating their detection .
Mecanismo De Acción
The mechanism of action of 6-Amino-quinolyl-N-hydroxysuccinimidylcarbamate involves the covalent reaction with secondary amines to form a fluorescently labeled product . The aminoquinolyl group acts as a fluorophore, allowing for sensitive detection through fluorescence . This reaction increases the mass of the amino acids and produces positively charged species, which are easily detected in mass spectrometry .
Comparación Con Compuestos Similares
6-Amino-quinolyl-N-hydroxysuccinimidylcarbamate is similar to other fluorogenic reagents like fluorescamine and 3-(2-furoyl)quinoline-2-carboxaldehyde . it is unique in its ability to form stable, fluorescently labeled products with secondary amines . This compound provides enhanced UV and fluorescence detection compared to other similar compounds .
Propiedades
Fórmula molecular |
C14H12N4O5 |
|---|---|
Peso molecular |
316.27 g/mol |
Nombre IUPAC |
(6-aminoquinolin-2-yl) N-(2,5-dioxopyrrolidin-1-yl)-N-hydroxycarbamate |
InChI |
InChI=1S/C14H12N4O5/c15-9-2-3-10-8(7-9)1-4-11(16-10)23-14(21)18(22)17-12(19)5-6-13(17)20/h1-4,7,22H,5-6,15H2 |
Clave InChI |
MEYZIGGCNFHINA-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)N(C(=O)OC2=NC3=C(C=C2)C=C(C=C3)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


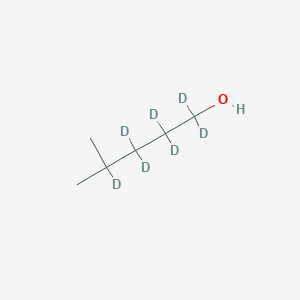
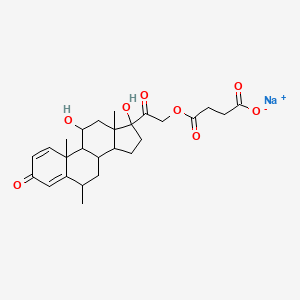
![7-[(4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B13400206.png)
![(3aR,8aR)-4,4,8,8-Tetrakis(3,5-dimethylphenyl)-N,N,2,2-tetramethyltetrahydro[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B13400225.png)
![(3R,4R,5R,6S,7R,9S,10Z,11S,12R,14S)-6-[(2S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-10-hydroxyimino-4-[(2R,5S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B13400233.png)

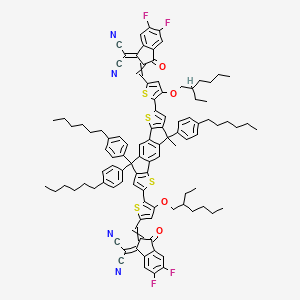
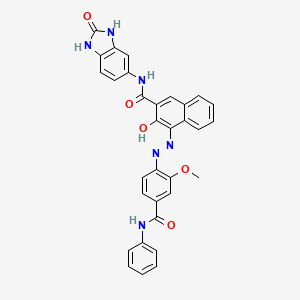
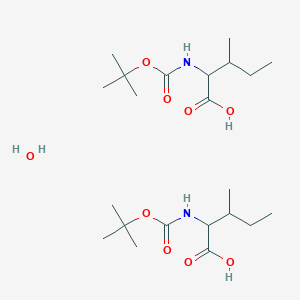
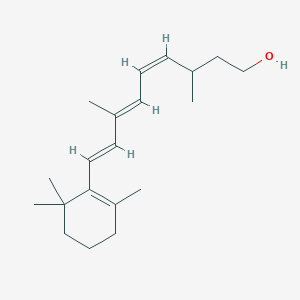
![3-(4-Acetyloxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13400261.png)
![N-{1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}-4-methoxybenzamide](/img/structure/B13400265.png)
![[4-Acetyloxy-15-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(3,4,5-trihydroxyoxan-2-yl)oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13400268.png)
